molecular formula C23H17BrO4 B15037042 7-[(4-bromobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one

7-[(4-bromobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No.: B15037042
M. Wt: 437.3 g/mol
InChI Key: FMOFZMAYGCHTBY-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 3-methylphenol.

    Etherification: The first step involves the etherification of 4-bromophenol with a suitable alkylating agent to form 4-bromophenylmethoxy derivative.

    Phenol Protection: The 3-methylphenol is then protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected 3-methylphenol is coupled with the 4-bromophenylmethoxy derivative using a palladium-catalyzed cross-coupling reaction to form the desired chromen-4-one scaffold.

    Deprotection: Finally, the protecting group is removed to yield the target compound, 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE.

Chemical Reactions Analysis

7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form various biaryl derivatives.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division and apoptosis, leading to its potential anti-cancer effects.

Comparison with Similar Compounds

7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:

    7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: This compound has a hydroxyl group instead of a bromine atom, which can lead to different biological activities and reactivity.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains an isoxazole ring instead of a chromen-4-one scaffold, resulting in different chemical properties and applications.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has different structural features and is studied for its biological activities.

Properties

Molecular Formula

C23H17BrO4

Molecular Weight

437.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]-3-(3-methylphenoxy)chromen-4-one

InChI

InChI=1S/C23H17BrO4/c1-15-3-2-4-19(11-15)28-22-14-27-21-12-18(9-10-20(21)23(22)25)26-13-16-5-7-17(24)8-6-16/h2-12,14H,13H2,1H3

InChI Key

FMOFZMAYGCHTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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